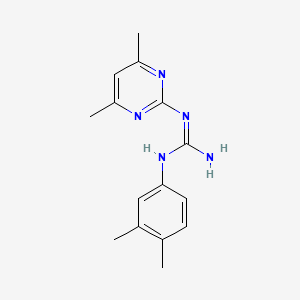![molecular formula C16H19N3O B5310873 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline](/img/structure/B5310873.png)
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its ability to modulate the cGMP signaling pathway and its potential therapeutic applications.
Mecanismo De Acción
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline acts as a potent inhibitor of sGC by binding to the heme group of the enzyme, thereby preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have a variety of biochemical and physiological effects, including the modulation of smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to regulate cardiovascular function, inflammation, and neuronal signaling. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used to investigate the role of cGMP signaling in various physiological and pathological processes, such as hypertension, atherosclerosis, and erectile dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has several advantages for laboratory experiments, including its high potency and specificity for sGC inhibition. It has also been shown to be stable in solution and can be easily synthesized. However, 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has some limitations, including its potential toxicity and the fact that it may have off-target effects on other enzymes or signaling pathways.
Direcciones Futuras
There are several future directions for research on 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, including the investigation of its potential therapeutic applications in various diseases and disorders. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline and its effects on other signaling pathways in the body.
Métodos De Síntesis
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline can be synthesized using various methods, including the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Aplicaciones Científicas De Investigación
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used extensively in scientific research to investigate the role of cGMP signaling in various physiological and pathological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has also been used to study the effects of cGMP signaling on cardiovascular function, inflammation, and neuronal signaling.
Propiedades
IUPAC Name |
8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFUATCUTBHASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)
![N-[1-(4-methoxyphenyl)ethyl]-N-methyl-2-(methylamino)benzamide](/img/structure/B5310803.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5310810.png)
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 2-[2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5310828.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B5310833.png)
![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5310855.png)
![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310861.png)
![5-(4-chlorophenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310865.png)

![1-[1-({6-[(cyclopropylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5310889.png)
![3-(3-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5310896.png)